Alvimopan dihidrato

Descripción general

Descripción

Mecanismo De Acción

LY 246736 monohidrato ejerce sus efectos uniéndose selectivamente y antagonizando los receptores mu-opioides en el tracto gastrointestinal. Esta acción evita que los opioides se unan a estos receptores, mitigando así los efectos inhibitorios de los opioides sobre la motilidad gastrointestinal. La alta selectividad del compuesto para los receptores mu-opioides periféricos sobre los receptores centrales minimiza su impacto en el sistema nervioso central .

Compuestos Similares:

Metilnaltrexona: Otro antagonista de los receptores mu-opioides de acción periférica utilizado para tratar el estreñimiento inducido por opioides.

Naloxegol: Un compuesto similar utilizado para el mismo propósito, pero con diferentes propiedades farmacocinéticas.

Naldemedina: Otro antagonista de los receptores mu-opioides con una gama más amplia de aplicaciones .

Singularidad: LY 246736 monohidrato es único debido a su alta selectividad para los receptores mu-opioides periféricos, lo que reduce el riesgo de efectos secundarios en el sistema nervioso central. Su unión reversible y actividad oral lo convierten en una opción conveniente para los pacientes .

Aplicaciones Científicas De Investigación

LY 246736 monohidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran antagonistas de los receptores opioides.

Biología: Los investigadores estudian sus efectos sobre la motilidad gastrointestinal y sus posibles aplicaciones terapéuticas.

Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia en el tratamiento del íleo posoperatorio y otros trastornos gastrointestinales.

Industria: LY 246736 monohidrato se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores opioides .

Análisis Bioquímico

Biochemical Properties

Alvimopan dihydrate competitively binds to the mu-opioid receptor in the gastrointestinal tract . Unlike other opioid antagonists, Alvimopan dihydrate owes its selectivity for peripheral receptors to its pharmacokinetics . It binds to peripheral mu-receptors with a Ki of 0.2 ng/mL .

Cellular Effects

Alvimopan dihydrate has a significant impact on various types of cells and cellular processes. It is primarily used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period . It does this by blocking the effect of endogenous or exogenous agonists that reduce gastrointestinal motility .

Molecular Mechanism

The mechanism of action of Alvimopan dihydrate involves its competitive binding to the mu-opioid receptor in the gastrointestinal tract . This binding prevents the activation of these receptors by endogenous or exogenous agonists, which typically reduces gastrointestinal motility . By blocking this effect, Alvimopan dihydrate can accelerate the recovery of gastrointestinal function .

Temporal Effects in Laboratory Settings

Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor and subsequently low oral bioavailability of less than 7% . The half-life of elimination for Alvimopan dihydrate is 10 to 17 hours .

Dosage Effects in Animal Models

In mice, the peripheral and central opioid-antagonising effects of Alvimopan dihydrate were determined by its ability to precipitate diarrhoea in morphine-dependent animals and by its ability to suppress morphine-induced analgesia .

Metabolic Pathways

Alvimopan dihydrate is primarily metabolized by intestinal flora to an active metabolite . This metabolite, however, has no clinically significant contribution to the effects of the drug . Alvimopan dihydrate undergoes 35% renal excretion and greater than 50% biliary excretion .

Transport and Distribution

Alvimopan dihydrate’s high affinity for the peripheral mu-receptor leads to slower absorption dependent on dissociation from the receptor . After entering the systemic circulation, 80% to 90% of systemically available Alvimopan dihydrate is bound to plasma protein .

Subcellular Localization

Alvimopan dihydrate is a peripherally acting μ opioid antagonist . This means that it primarily acts on the mu-opioid receptors located in the peripheral tissues, such as those in the gastrointestinal tract . It does not readily cross the blood-brain barrier , which limits its effects to the peripheral tissues and prevents it from affecting the mu-opioid receptors in the central nervous system .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de LY 246736 monohidrato involucra múltiples pasos que comienzan con la 1,3-dimetil-4-piperidona. El proceso incluye reacciones de eliminación selectiva, alquilación, reducción e hidrólisis. El producto final, LY 246736 monohidrato, se aísla como un dihidrato cristalino .

Métodos de Producción Industrial: La producción industrial de LY 246736 monohidrato sigue una ruta sintética similar, pero está optimizada para la producción a gran escala. El proceso garantiza alta pureza y rendimiento, con estrictas medidas de control de calidad para mantener la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: LY 246736 monohidrato experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede alterar los grupos funcionales de la molécula, lo que podría afectar su actividad.

Reducción: Las reacciones de reducción pueden modificar la estructura de la molécula, impactando su afinidad de unión a los receptores.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que podría aumentar o disminuir su actividad.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Los agentes halogenantes como el cloro o el bromo se utilizan a menudo en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas desoxigenadas .

Comparación Con Compuestos Similares

Methylnaltrexone: Another peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A similar compound used for the same purpose but with different pharmacokinetic properties.

Naldemedine: Another mu-opioid receptor antagonist with a broader range of applications .

Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .

Propiedades

IUPAC Name |

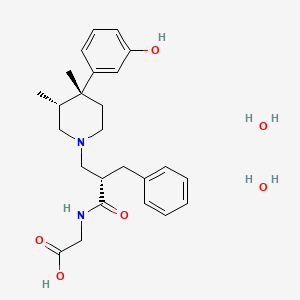

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTFUWQLHMJPFG-NABRLNOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160641 | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-38-1, 1383577-62-5 | |

| Record name | Alvimopan dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVIMOPAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.